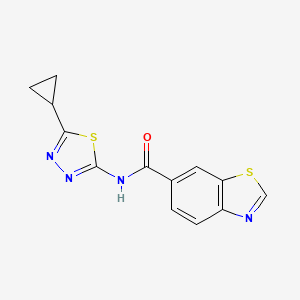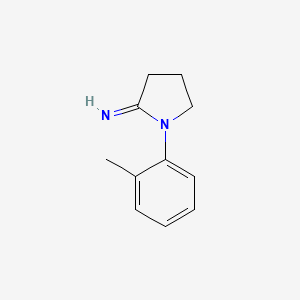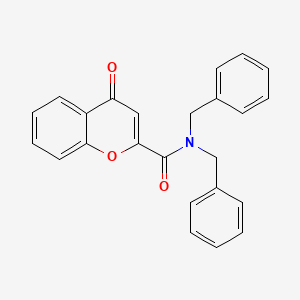![molecular formula C17H21N3OS B10804913 N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B10804913.png)
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-methylquinoxaline-2(1H)-thione . The parent thione is produced by a convenient novel thiation method from the corresponding 3-methylquinoxaline-2(1H)-one . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to scale up the synthesis of quinoxaline derivatives . These methods focus on minimizing waste and using environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
科学研究应用
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:
作用机制
The mechanism of action of N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In anticancer research, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby preventing DNA synthesis in cancer cells . This leads to the suppression of tumor growth and proliferation.
相似化合物的比较
Similar Compounds
- N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
Uniqueness
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is unique due to its specific quinoxaline scaffold and the presence of a cyclohexyl group, which may enhance its biological activity and selectivity compared to other quinoxaline derivatives .
属性
分子式 |
C17H21N3OS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-cyclohexyl-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H21N3OS/c1-12-17(20-15-10-6-5-9-14(15)18-12)22-11-16(21)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21) |
InChI 键 |
ZHLUQMMAKAKDIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(Prop-2-en-1-ylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B10804860.png)


![N-[(5-chloro-8-hydroxy-7-quinolyl)-(3,4-dimethoxyphenyl)methyl]butanamide](/img/structure/B10804899.png)
![2-[3-Benzoyl-1-(4-methoxyphenyl)pyrazol-4-yl]-3-benzyl-1,3-thiazolidin-4-one](/img/structure/B10804906.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide](/img/structure/B10804921.png)
![N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide](/img/structure/B10804929.png)
![N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide](/img/structure/B10804937.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-YL)[4-(dimethylamino)phenyl]methyl]butanamide](/img/structure/B10804941.png)

![N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide](/img/structure/B10804949.png)
![N-[(8-Hydroxyquinolin-7-YL)(4-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B10804952.png)
